Nek2-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

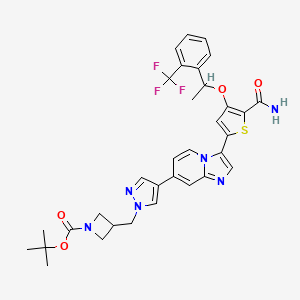

Formule moléculaire |

C33H33F3N6O4S |

|---|---|

Poids moléculaire |

666.7 g/mol |

Nom IUPAC |

tert-butyl 3-[[4-[3-[5-carbamoyl-4-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophen-2-yl]imidazo[1,2-a]pyridin-7-yl]pyrazol-1-yl]methyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C33H33F3N6O4S/c1-19(23-7-5-6-8-24(23)33(34,35)36)45-26-12-27(47-29(26)30(37)43)25-14-38-28-11-21(9-10-42(25)28)22-13-39-41(18-22)17-20-15-40(16-20)31(44)46-32(2,3)4/h5-14,18-20H,15-17H2,1-4H3,(H2,37,43) |

Clé InChI |

BIBPJUJXXFJYPF-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CC6CN(C6)C(=O)OC(C)(C)C)C(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nek2-IN-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nek2-IN-6 is a potent inhibitor of the NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and mitotic progression. Overexpression of Nek2 is frequently observed in various human cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to Nek2 and Its Role in Cancer

The NIMA (Never in Mitosis Gene A)-related kinase family, of which Nek2 is a member, is essential for the proper execution of the cell cycle.[1][2] Nek2's primary functions are centered around the centrosome, the primary microtubule-organizing center in animal cells. Its kinase activity is tightly regulated, peaking during the S and G2 phases of the cell cycle.[3][4]

Key functions of Nek2 include:

-

Centrosome Separation: Nek2 is critical for the separation of duplicated centrosomes at the onset of mitosis, a prerequisite for the formation of a bipolar spindle.[5] It achieves this by phosphorylating and displacing proteins that form the linker holding the two centrosomes together, such as C-Nap1 and rootletin.

-

Spindle Assembly and Chromosome Segregation: Proper Nek2 function is necessary for the assembly of a functional mitotic spindle and for the accurate segregation of chromosomes to daughter cells.

-

Cell Cycle Progression: By controlling centrosome separation, Nek2 acts as a key regulator of the G2/M transition. Dysregulation of Nek2 activity can lead to mitotic arrest, chromosomal instability (CIN), and aneuploidy, which are hallmarks of cancer.

-

Apoptosis and Splicing Regulation: Recent studies have also implicated Nek2 in the regulation of apoptosis by modulating the alternative splicing of pro-apoptotic genes.

Given its pivotal role in cell division and its frequent overexpression in a wide range of malignancies, including breast, lung, and colorectal cancers, Nek2 has emerged as a promising target for anticancer drug development.

This compound: A Potent Nek2 Inhibitor

This compound (also referred to as Compound 28e in some literature) is a small molecule inhibitor belonging to the imidazo[1,2-a] pyridine class of compounds. It has demonstrated potent inhibitory activity against Nek2 and has been shown to suppress the proliferation of various cancer cell lines.

Biochemical and Cellular Activity

The inhibitory potency of this compound has been evaluated in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Assay Type | Cell Line/Target | IC50 (µM) | Reference |

| Cell Proliferation | MGC-803 (Gastric) | 0.038 | |

| Cell Proliferation | HCT-116 (Colorectal) | 0.48 | |

| Cell Proliferation | Hep-3B (Hepatoma) | 1.25 | |

| Cell Proliferation | BEL-7402 (Hepatoma) | 10.44 |

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of Nek2. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of Nek2 substrates, thereby disrupting the downstream signaling pathways that are dependent on Nek2 activity.

Disruption of Centrosome Separation and Mitotic Progression

By inhibiting Nek2, this compound prevents the phosphorylation of key centrosomal linker proteins. This leads to a failure of centrosome separation, resulting in the formation of monopolar or abnormal mitotic spindles. Cells treated with Nek2 inhibitors often exhibit a G2/M phase cell cycle arrest and may ultimately undergo mitotic catastrophe and apoptosis.

Induction of Apoptosis

Inhibition of Nek2 has been shown to induce apoptosis in cancer cells. This can be a direct consequence of mitotic catastrophe resulting from failed cell division. Additionally, Nek2 has been implicated in the regulation of alternative splicing of pro-apoptotic genes. By inhibiting Nek2, this compound may shift the splicing balance towards pro-apoptotic isoforms, further contributing to cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of Nek2 inhibitors like this compound.

In Vitro Nek2 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Nek2 kinase.

Principle: The assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by Nek2. A common method is the Kinase-Glo® Luminescent Kinase Assay.

Materials:

-

Recombinant human Nek2 kinase

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

This compound (or other test compounds)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in the assay buffer.

-

In a 384-well plate, add the diluted this compound, recombinant Nek2 kinase, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines.

Principle: The assay quantifies the number of viable cells after a period of treatment with the test compound. Common methods include the MTT assay or assays that measure ATP content (e.g., CellTiter-Glo®).

Materials:

-

Cancer cell lines (e.g., MGC-803, HCT-116)

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance.

-

For the CellTiter-Glo® assay, add the reagent to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent cell viability for each concentration of this compound and determine the IC50 value.

Cell Cycle Analysis

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Materials:

-

Cancer cell lines

-

This compound

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat the cells with this compound or a vehicle control for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold ethanol.

-

Resuspend the fixed cells in PI staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This compound is a potent and promising inhibitor of Nek2 kinase with demonstrated anti-proliferative activity in various cancer cell lines. Its mechanism of action, centered on the disruption of centrosome separation and mitotic progression, highlights the therapeutic potential of targeting Nek2 in oncology. Further research is warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound. Additionally, exploring its potential in combination therapies, for instance with agents that also induce chromosomal instability, could lead to more effective cancer treatments. The development of more selective and potent Nek2 inhibitors based on the imidazo[1,2-a] pyridine scaffold of this compound represents a promising avenue for future drug discovery efforts.

References

- 1. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Nek2 by Small Molecules Affects Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

Nek2-IN-6: A Technical Guide to its Biological Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome separation, spindle formation, and the spindle assembly checkpoint.[1][2] Its expression is tightly regulated throughout the cell cycle, with levels peaking during the S and G2/M phases.[1][3] In a multitude of human cancers, Nek2 is aberrantly overexpressed, a condition linked to tumorigenesis, chromosomal instability, drug resistance, and poor patient prognosis.[1] The critical function of Nek2 in cancer cell proliferation and survival has positioned it as an attractive therapeutic target. This technical guide provides an in-depth overview of the biological activity of Nek2-IN-6, a potent inhibitor of Nek2, in cancer cells.

This compound: A Potent Inhibitor of Nek2

This compound is a small molecule inhibitor designed to target the kinase activity of Nek2. Its inhibitory action disrupts the downstream signaling pathways regulated by Nek2, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Biological Activity of this compound

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.038 |

| HCT-116 | Colorectal Carcinoma | 0.48 |

| Hep-3B | Hepatocellular Carcinoma | 1.25 |

| BEL-7402 | Hepatocellular Carcinoma | 10.44 |

Table 1: Anti-proliferative activity of this compound in various cancer cell lines after 72 hours of treatment.

Core Biological Activities and Underlying Mechanisms

Inhibition of Nek2 by compounds such as this compound elicits a cascade of cellular events that collectively contribute to its anti-cancer activity. These effects are primarily centered around the disruption of mitotic progression and the activation of apoptotic pathways.

Disruption of Centrosome Separation and Mitotic Arrest

Nek2 is a key regulator of centrosome separation at the onset of mitosis. It phosphorylates centrosomal proteins, such as C-Nap1 and rootletin, leading to the dissolution of the linker that holds the duplicated centrosomes together. Inhibition of Nek2 activity by this compound is expected to prevent this critical step, resulting in a failure of centrosome separation and the formation of abnormal mitotic spindles. This disruption activates the spindle assembly checkpoint, leading to a cell cycle arrest at the G2/M phase.

References

The Role of Nek2 Kinase in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the intricate regulation of the eukaryotic cell cycle. Its precise spatial and temporal activity is critical for the faithful segregation of chromosomes during mitosis. Dysregulation of Nek2 is frequently observed in various human cancers, leading to aneuploidy and promoting tumorigenesis. This technical guide provides an in-depth exploration of the multifaceted functions of Nek2 in cell cycle progression, its regulatory mechanisms, key substrates, and its emerging role as a therapeutic target in oncology. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Introduction to Nek2 Kinase

Nek2 is a member of the "Never in Mitosis A" (NIMA)-related kinase family, which is highly conserved across eukaryotes.[1] The human NEK2 gene is located on chromosome 1q32.2–q41 and is expressed as three splice variants: Nek2A, Nek2B, and Nek2C, with Nek2A being the most extensively studied isoform.[2] Structurally, Nek2 consists of a highly conserved N-terminal catalytic kinase domain and a C-terminal regulatory domain that mediates protein-protein interactions and subcellular localization.[2][3] Nek2 expression and activity are tightly regulated throughout the cell cycle, with levels peaking during the S and G2 phases and declining upon entry into mitosis.[4]

Core Functions of Nek2 in Cell Cycle Progression

Nek2's primary functions are centered around the regulation of centrosome dynamics and the spindle assembly checkpoint (SAC), ensuring the high fidelity of chromosome segregation.

Centrosome Separation and Bipolar Spindle Formation

During the G2 phase, the duplicated centrosomes are held together by a proteinaceous linker. For a bipolar spindle to form at the onset of mitosis, this linker must be dissolved in a process known as centrosome disjunction. Nek2 is a key initiator of this process.

At the G2/M transition, Nek2 is activated and phosphorylates core components of the centrosome linker, including C-Nap1 (also known as CEP250) and rootletin. This phosphorylation event leads to the disassembly of the linker, allowing the two centrosomes to separate and migrate to opposite poles of the cell, forming the foundation of the bipolar mitotic spindle. Overexpression of active Nek2 induces premature centrosome separation, while the expression of a kinase-dead Nek2 mutant or its depletion via siRNA inhibits this process, often resulting in monopolar spindles.

Spindle Assembly Checkpoint (SAC) Signaling

The SAC is a critical surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the onset of anaphase. Nek2 plays a significant role in modulating the SAC by phosphorylating key checkpoint proteins.

Nek2 has been shown to interact with and phosphorylate Mad2 (Mitotic Arrest Deficient 2) and Cdc20 (Cell Division Cycle 20), two essential components of the SAC. The phosphorylation of these proteins by Nek2 is thought to enhance the ability of Mad2 to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the spindle microtubules.

Furthermore, Nek2 phosphorylates Hec1 (Highly Expressed in Cancer 1), a component of the Ndc80 kinetochore complex, at Serine 165. This phosphorylation is crucial for the recruitment of Mad1 and Mad2 to unattached kinetochores, a key step in the activation of the SAC.

Regulation of Microtubule Dynamics

Nek2 also contributes to the regulation of microtubule dynamics during mitosis. It phosphorylates the ninein-like protein (Nlp), which is involved in microtubule anchoring at the centrosome, promoting its removal upon mitotic entry. Additionally, Nek2 can phosphorylate and antagonize the microtubule-stabilizing activity of centrobin. By modulating the stability and organization of microtubules, Nek2 ensures the proper formation and function of the mitotic spindle.

Regulation of Nek2 Activity

The activity of Nek2 is tightly controlled by a network of other kinases and phosphatases, ensuring its functions are executed at the correct time and place within the cell.

Activation by Plk1

Polo-like kinase 1 (Plk1) is a master regulator of mitosis and a key activator of Nek2. During the G2/M transition, Plk1 phosphorylates MST2 (Mammalian STE20-like protein kinase 2), which is in a complex with Nek2 and the protein phosphatase 1 (PP1). This phosphorylation event prevents PP1 from binding to and dephosphorylating Nek2, thereby allowing Nek2 to undergo autophosphorylation and become fully active.

Inhibition by PP1

Protein phosphatase 1 (PP1) acts as a negative regulator of Nek2. During interphase, PP1 maintains Nek2 in an inactive state through dephosphorylation. The interaction between Nek2 and PP1 is mediated by a conserved KVHF motif in the C-terminal region of Nek2.

DNA Damage Response

In response to DNA damage, the cell cycle is arrested in G2 to allow for repair. This G2 checkpoint involves the inhibition of centrosome separation, a process mechanistically linked to the downregulation of Nek2. Both the levels and activity of Nek2 are reduced following DNA damage, preventing premature entry into mitosis with damaged DNA.

Nek2 Signaling Pathways

The diverse functions of Nek2 are mediated through its interaction with and phosphorylation of a growing list of substrates.

Centrosome Disjunction Pathway

Spindle Assembly Checkpoint Pathway

Quantitative Data Summary

| Parameter | Finding | Cell Type/System | Reference(s) |

| Nek2 Expression | 2-5 fold overexpression in various aggressive solid tumors. | Human cancer tissues | |

| Expression is low in G1, peaks in S and G2 phases. | HeLa cells | ||

| Nek2 Inhibition | IC50 of aminopyridine inhibitor (R)-21 against Nek2 is 0.12 µM. | In vitro kinase assay | |

| IC50 of Momelotinib for Nek2 is >1 µM. | In vitro kinase assay | ||

| Phenotypic Effects | Overexpression of Nek2 enhances Mad2-induced G2/M arrest. | 293T cells | |

| Nek2 knockdown by siRNA reduces kinetochore pS165 signal by >70%. | Human cells | ||

| Silencing of Nek2 blocks the cell cycle at the G0/G1 phase. | NSCLC cell lines (A549, H1299) |

Nek2 in Cancer and as a Therapeutic Target

Given its critical roles in cell cycle control, it is not surprising that aberrant Nek2 expression is linked to cancer. Overexpression of Nek2 is a common feature of many human malignancies, including breast, lung, colorectal, and pancreatic cancers, and often correlates with poor prognosis. Elevated Nek2 levels can lead to premature centrosome separation, chromosome instability (CIN), and aneuploidy, which are hallmarks of cancer.

The dependence of cancer cells on Nek2 for their proliferation and survival makes it an attractive target for anticancer drug development. Several small molecule inhibitors of Nek2 have been developed and have shown promising preclinical activity, inducing cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

In Vitro Nek2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits.

Objective: To measure the kinase activity of recombinant Nek2 and to screen for potential inhibitors.

Materials:

-

Recombinant active Nek2 kinase

-

Nek2 substrate (e.g., a biotinylated peptide)

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

ATP solution

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plate

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare the 2X kinase reaction buffer.

-

Prepare the ATP solution at the desired concentration in the kinase reaction buffer.

-

Prepare the Nek2 enzyme and substrate solutions in the kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, Nek2 enzyme, and substrate. If screening inhibitors, add the compounds at this step.

-

Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25 µL.

-

Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the Nek2 kinase activity.

Immunoprecipitation of Nek2 and Interacting Proteins

Objective: To isolate Nek2 and its binding partners from cell lysates.

Materials:

-

Cells expressing endogenous or tagged Nek2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Nek2 antibody or anti-tag antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Equipment for SDS-PAGE and Western blotting

Procedure:

-

Culture and harvest cells.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add the Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against Nek2 and suspected interacting proteins.

Experimental Workflow for Evaluating a Nek2 Inhibitor

Conclusion

Nek2 kinase is a master regulator of mitotic progression, with indispensable roles in centrosome separation and the spindle assembly checkpoint. Its intricate regulation and diverse array of substrates underscore its importance in maintaining genomic stability. The frequent overexpression of Nek2 in cancer and its association with poor clinical outcomes have established it as a promising therapeutic target. Continued research into the fundamental biology of Nek2 and the development of potent and selective inhibitors will be crucial for translating our understanding of this key cell cycle kinase into novel and effective cancer therapies.

References

- 1. The NIMA-like kinase Nek2 is a key switch balancing cilia biogenesis and resorption in the development of left-right asymmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. collab.its.virginia.edu [collab.its.virginia.edu]

- 4. Cell cycle regulation by the NEK family of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

Nek2-IN-6 structure-activity relationship (SAR) studies

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Nek2 Inhibitors

Introduction to Nek2 as a Therapeutic Target

Never in mitosis gene A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in processes related to the centrosome.[1][2][3] Its functions include the regulation of spindle pole organization and separation, accomplished through the phosphorylation of centrosomal proteins like C-Nap1 and rootletin.[1][4] Nek2 is also implicated in the spindle assembly checkpoint (SAC). Due to its elevated expression in various cancers and its role in promoting tumorigenesis and drug resistance, Nek2 has emerged as an attractive target for the development of novel anti-cancer therapeutics. The development of potent and selective Nek2 inhibitors is a key area of research aimed at disrupting the cell cycle of cancer cells and inducing apoptosis.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of various classes of Nek2 inhibitors. It details the quantitative data from these studies, outlines the experimental protocols used for their evaluation, and visualizes key biological pathways and experimental workflows.

Core Scaffolds and Structure-Activity Relationships

Several chemical scaffolds have been explored for the inhibition of Nek2, each with distinct SAR profiles. This section details the key findings for prominent inhibitor series.

Aminopyridine and Aminopyrazine-Based Inhibitors

A significant body of research has focused on aminopyridine and aminopyrazine scaffolds as ATP-competitive inhibitors of Nek2. These studies have revealed critical structural features that govern potency and selectivity.

A key finding in the development of these inhibitors was the non-linear nature of their SAR. High inhibitory potency was achieved when a basic piperidine moiety and a fully substituted benzyl ether were simultaneously present in the molecule. The removal of either of these groups led to a substantial decrease in activity. The transition from an aminopyrazine to an aminopyridine hinge-binding scaffold also resulted in a marked improvement in Nek2 inhibition.

Crystallographic studies have shown that these inhibitors bind to an unusual, inactive conformation of the Nek2 kinase. The aminopyridine (R)-21, a potent and selective inhibitor, was developed through structure-based design, combining key elements from previously discovered chemical series. The R-enantiomer was found to be more potent for Nek2 binding.

Table 1: SAR Data for Aminopyridine-Based Nek2 Inhibitors

| Compound | Nek2 IC50 (μM) | HeLa GI50 (μM) | MCF7 GI50 (μM) |

| rac-3 | 2.96 | 4.95 | 1.20 ± 0.23 |

| (R)-17j | 0.48 | 0.95 | 0.14 ± 0.06 |

| (S)-21 | 2.17 | 7.25 | 0.44 ± 0.13 |

| (R)-21 | 1.82 | 4.16 | 0.59 ± 0.06 |

| 17a | 0.12 | - | - |

| 17b | 0.21 | - | - |

Data sourced from a study on the design of potent and selective hybrid inhibitors of Nek2.

Spirocyclic Inhibitors

High-throughput virtual screening has identified novel spirocyclic compounds as potent Nek2 inhibitors. The lead compound, V8, demonstrated competitive inhibition with respect to ATP in a reversible manner.

SAR studies on this series highlighted the importance of a halogen-substituted phenyl ring on the imidazolinone scaffold and a spiropiperidine ring with a methanesulfonyl moiety for effective Nek2 inhibition. Truncated analogs lacking the bromophenyl ring or the methylsulfone group showed a significant loss of activity.

Table 2: SAR Data for Spirocyclic Nek2 Inhibitors

| Compound | Nek2 IC50 (μM) | Glide Score (kcal/mol) |

| V8 | 2.4 ± 0.2 | -8.4 to -6.5 |

| V0-1 | >33 | -6.2 to -3.8 |

| V0-2 | >33 | -6.2 to -3.8 |

| V0-3 | >33 | -6.2 to -3.8 |

Data from a study on the identification of a novel spirocyclic Nek2 inhibitor.

Purine-Based Inhibitors

Substituted purine derivatives have also been investigated as Nek2 inhibitors, leading to the discovery of both ATP-competitive and irreversible inhibitors. 6-Ethynylpurines were identified as potent irreversible inhibitors that act through covalent modification of a cysteine residue (Cys-22) in the active site of Nek2.

Initial hits in this series showed high in vitro potency but poor cellular activity, which was attributed to limited permeability. Subsequent structural modifications of the 2-arylamino side-chain led to the development of cell-permeable analogs with improved potency both in vitro and in vivo.

Table 3: SAR Data for Purine-Based Nek2 Inhibitors

| Compound | Nek2 IC50 (μM) |

| 147 | 0.14 |

| 177 | 0.062 ± 0.01 |

| 45 | 51.8 |

Data sourced from chemical and biological studies with Nek2 kinase inhibitors.

Other Inhibitor Scaffolds

Other chemical classes have been explored for Nek2 inhibition. A series of INH analogs, which target the Nek2/Hec1 interaction, were developed, with some compounds showing 6-8 fold more potent cell-killing activity than the initial lead. Viridin-like compounds, structurally similar to the PI3 kinase inhibitor wortmannin, were also identified as Nek2 inhibitors with greater potency than wortmannin itself. More recently, a pyrimidine scaffold has been identified, yielding potent and orally available inhibitors.

Experimental Protocols

The evaluation of Nek2 inhibitors involves a variety of biochemical and cell-based assays.

Nek2 Kinase Assay (Radiometric Proximity Assay)

This assay is used to measure the enzymatic activity of Nek2 and the inhibitory effect of test compounds.

-

Reaction Setup : The kinase reaction is typically performed in microtiter plates coated with a scintillant.

-

Components : The reaction mixture contains recombinant Nek2 enzyme, a suitable substrate (e.g., a peptide substrate), and radiolabeled ATP (e.g., [γ-³³P]ATP).

-

Incubation : The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for phosphorylation of the substrate.

-

Detection : The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter. The proximity of the radiolabeled product to the scintillant-coated plate generates a detectable signal.

-

Inhibitor Testing : Test compounds are pre-incubated with the Nek2 enzyme before the addition of ATP to determine their inhibitory activity. IC50 values are calculated from the dose-response curves.

Cell Viability and Growth Inhibition Assays

These assays assess the cytotoxic or cytostatic effects of Nek2 inhibitors on cancer cell lines.

-

Cell Seeding : Cancer cells (e.g., HeLa, MCF7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment : Cell viability is measured using various methods, such as the MTT assay, which measures mitochondrial activity, or by using reagents that measure ATP content (e.g., CellTiter-Glo).

-

Data Analysis : The results are used to generate dose-response curves and calculate GI50 (growth inhibition 50) or IC50 values.

Western Blot Analysis

Western blotting is used to determine the effect of inhibitors on Nek2 protein levels and the phosphorylation status of its downstream targets.

-

Cell Lysis : Cells treated with the inhibitor are lysed to extract total protein.

-

Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for Nek2, phosphorylated substrates (e.g., phospho-PP1-α), or loading controls (e.g., β-actin).

-

Detection : After incubation with a suitable secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

Visualizations

Nek2 Signaling Pathway in Mitosis

Caption: Nek2 signaling pathway in the regulation of centrosome separation and the spindle assembly checkpoint during mitosis.

General Experimental Workflow for SAR Studies

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of Nek2 inhibitors.

Logical Relationship of Key Pharmacophores for Aminopyridine Inhibitors

Caption: Logical relationship of key pharmacophores determining the high potency of aminopyridine-based Nek2 inhibitors.

Conclusion

The exploration of diverse chemical scaffolds has led to the identification of several classes of potent and selective Nek2 inhibitors. The SAR studies have been instrumental in elucidating the key structural requirements for effective inhibition. The aminopyridine, spirocyclic, and purine-based inhibitors represent promising starting points for the development of clinically viable anti-cancer agents targeting Nek2. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their therapeutic potential. The detailed experimental protocols and our understanding of the Nek2 signaling pathway provide a solid foundation for these ongoing drug discovery efforts.

References

- 1. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification by high-throughput screening of viridin analogs as biochemical and cell-based inhibitors of the cell cycle-regulated Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Nek2 Overexpression: A Hallmark of Diverse Human Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome separation and spindle formation.[1][2] Aberrant overexpression of Nek2 is a frequent observation across a wide spectrum of human cancers, where it is increasingly recognized as a key driver of tumorigenesis, tumor progression, and therapeutic resistance.[1][3] Elevated Nek2 levels are often associated with chromosomal instability, aneuploidy, and poor patient prognosis.[3] This technical guide provides a comprehensive overview of Nek2 overexpression in various tumor types, detailing the quantitative expression data, associated signaling pathways, and the experimental methodologies used for its detection and study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target Nek2 in oncology.

Quantitative Analysis of Nek2 Overexpression in Various Tumor Types

The upregulation of Nek2 has been documented at both the mRNA and protein levels in numerous cancer types. The following tables summarize the quantitative data on Nek2 overexpression from various studies, providing a comparative landscape of its prevalence and extent across different malignancies.

Table 1: Nek2 Overexpression in Breast Cancer

| Sample Type | Method | Finding | Reference |

| Breast Cancer Cell Lines (BT20, Hs578T, MCF7, T47D) | Quantitative Real-Time PCR | Activated Nek2 expression at the transcriptional level compared to normal human foreskin fibroblasts (HFF). | |

| Breast Cancer Cell Lines (MCF-7, MDA-MB-468) | Western Blot | 2- to 5-fold elevated Nek2 protein expression compared to non-cancerous cell lines. | |

| Breast Cancer Tissues | The Cancer Genome Atlas (TCGA) Data Analysis | Nek2 is the most frequently amplified and/or overexpressed mitotic kinase gene. mRNA levels are elevated in tumors compared to normal breast tissue. | |

| Breast Cancer Subtypes | TCGA Data Analysis | Higher Nek2 expression in basal and luminal B tumors compared to HER2 amplified or luminal A tumors. |

Table 2: Nek2 Overexpression in Colorectal Cancer (CRC)

| Sample Type | Method | Finding | Reference |

| Resected CRC Tissues | Immunohistochemistry (IHC) | Nek2 overexpression was present in 86.4% of cases. | |

| Colon Cancer Tissues | Western Blot | Nek2 protein expression was significantly higher in colon cancer tissues (0.950±0.068) compared to paracancerous (0.460±0.028) and normal tissues (0.310±0.036). | |

| Colon Cancer Tissues | Immunohistochemistry (IHC) | The overall positive expression rate of Nek2 was 93.33% in colon cancer tissues. | |

| CRC Tissues | GEPIA Database Analysis | Significantly increased expression of Nek2 in CRC tissues compared to normal tissues. |

Table 3: Nek2 Overexpression in Lung Cancer (NSCLC)

| Sample Type | Method | Finding | Reference |

| NSCLC Tissues (n=270) | Immunohistochemistry (IHC) | High levels of Nek2 expression were detected in 25.9% of NSCLC tissues. | |

| NSCLC Tissues | Immunohistochemistry (IHC) | Overexpression of Nek2 was more frequent in cases with high T and N stages. | |

| Lung Adenocarcinoma | Microarray | Overexpression is associated with inferior survival and tumor progression. |

Table 4: Nek2 Overexpression in Ovarian Cancer

| Sample Type | Method | Finding | Reference |

| Ovarian Cancer Tissues (n=759) | Oncomine Microarray Data | Nek2 was overexpressed 1.687- to 5.754-fold in ovarian cancer tissues compared to normal controls. | |

| Drug-Resistant Ovarian Cancer Cells | Microarray Data (GEO Profiles) | Upregulated Nek2 expression in drug-resistant cells compared to sensitive or parental cells. | |

| Ovarian Cancer Tissues | TCGA Data Analysis | Higher Nek2 gene expression compared to the normal group. |

Table 5: Nek2 Overexpression in Prostate Cancer

| Sample Type | Method | Finding | Reference |

| Prostate Cancer (PCa) Cells | Quantitative RT-PCR | Higher Nek2 mRNA expression in three human PCa cell lines compared to benign prostatic epithelial cells. | |

| Primary PCa Tissues | Quantitative RT-PCR | Elevated Nek2 expression in primary PCa tissues compared to benign tissues. | |

| Advanced Prostate Cancer | - | Enhanced Nek2 overexpression is observed with advanced tumor stage. |

Table 6: Nek2 Overexpression in Other Tumor Types

| Tumor Type | Method | Finding | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) | mRNA and Protein Analysis | High abundance of Nek2 mRNA and protein is associated with inferior overall survival. | |

| Gastric Cancer | Cell Line Analysis | Nek2 is highly expressed in most of 10 gastric cancer cell lines. | |

| Pancreatic Ductal Adenocarcinoma | Immunohistochemistry and qPCR | Approximately 3-fold upregulation. | |

| Hepatocellular Carcinoma | Immunohistochemistry, Western Blot, qPCR | Approximately 5-fold upregulation. | |

| Multiple Myeloma | - | Overexpression is associated with poor prognosis. |

Key Signaling Pathways Involving Nek2 in Cancer

Nek2 overexpression has been shown to activate several oncogenic signaling pathways, contributing to tumor growth, proliferation, and drug resistance.

Wnt/β-catenin Signaling Pathway

A significant body of evidence links Nek2 to the aberrant activation of the Wnt/β-catenin pathway. Overexpression of Nek2 can lead to the nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival. In colorectal cancer, Nek2 overexpression is significantly associated with lower membranous β-catenin and higher cytoplasmic and nuclear β-catenin levels. This relocalization of β-catenin is a critical step in activating the Wnt signaling cascade.

Caption: Nek2 activates Wnt/β-catenin signaling.

Akt Signaling Pathway

Nek2 overexpression can also lead to the activation of the Akt signaling pathway, a crucial regulator of cell survival and proliferation. One mechanism involves Nek2 phosphorylating and inhibiting Protein Phosphatase 1 (PP1). PP1 normally dephosphorylates and deactivates Akt. By inhibiting PP1, Nek2 promotes the sustained phosphorylation and activation of Akt, thereby promoting cell survival and contributing to drug resistance.

Caption: Nek2 promotes cell survival via Akt activation.

Experimental Protocols for Detecting Nek2 Overexpression

Standard molecular biology techniques are employed to quantify Nek2 expression in tissues and cells. The following sections provide generalized protocols for the most common methods.

Immunohistochemistry (IHC)

IHC is used to visualize Nek2 protein expression and localization within the context of tissue architecture.

Experimental Workflow:

Caption: Generalized workflow for Nek2 IHC.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue blocks are sectioned at 4-5 µm thickness and mounted on charged slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding is blocked using a serum solution (e.g., goat serum).

-

Primary Antibody: Slides are incubated with a primary antibody specific to Nek2 at an optimized dilution (e.g., 1:500) overnight at 4°C.

-

Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied and incubated.

-

Detection: The signal is visualized using a chromogen substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining: Nuclei are counterstained with hematoxylin.

-

Dehydration and Mounting: Slides are dehydrated, cleared, and coverslipped.

-

Analysis: Expression is scored based on the intensity and percentage of stained tumor cells.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the relative abundance of Nek2 mRNA transcripts.

Methodology:

-

RNA Extraction: Total RNA is isolated from cell lines or tissues using a suitable method, such as TRIzol reagent.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is set up with cDNA, forward and reverse primers specific for the Nek2 gene, and a fluorescent dye-based detection system (e.g., SYBR Green).

-

Data Analysis: The cycle threshold (Ct) values are determined, and the relative expression of Nek2 is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Western Blotting

Western blotting is employed to detect and quantify Nek2 protein levels in cell or tissue lysates.

Methodology:

-

Protein Extraction: Cells or tissues are lysed in a buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody against Nek2.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The consistent overexpression of Nek2 across a multitude of tumor types underscores its significance as a key player in oncogenesis. Its role in promoting cell proliferation, chromosomal instability, and drug resistance through the activation of critical signaling pathways like Wnt/β-catenin and Akt makes it an attractive target for cancer therapy. The development of small-molecule inhibitors targeting Nek2 has shown promising therapeutic potential in preclinical studies. Future research should focus on further elucidating the complex regulatory networks governed by Nek2, identifying robust biomarkers to select patients most likely to benefit from Nek2-targeted therapies, and advancing potent and specific Nek2 inhibitors into clinical trials. The methodologies outlined in this guide provide a solid foundation for the continued investigation of Nek2's role in cancer and the development of novel therapeutic strategies.

References

The Critical Role of Nek2 in Centrosome Separation and Mitosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Nek2, a member of the Never in Mitosis A (NIMA)-related kinase family, is a pivotal regulator of mitotic progression. Its precise spatiotemporal activity is essential for the accurate segregation of chromosomes, a fundamental process for maintaining genomic stability. This technical guide provides an in-depth exploration of the multifaceted role of Nek2 in orchestrating centrosome separation and ensuring the fidelity of mitosis. We delve into the molecular mechanisms governing Nek2 function, its key substrates, and its intricate regulation by upstream kinases and phosphatases. Furthermore, this guide summarizes key quantitative data, details relevant experimental methodologies, and presents critical signaling pathways through standardized diagrams to serve as a comprehensive resource for researchers in cell biology and oncology, as well as professionals in drug development targeting mitotic kinases.

Introduction

Accurate chromosome segregation during mitosis is paramount for the faithful transmission of genetic material to daughter cells. The centrosome, as the primary microtubule-organizing center in animal cells, plays a central role in this process by forming the poles of the mitotic spindle. The centrosome cycle, which includes duplication and separation, is tightly coordinated with the cell cycle. A critical event at the G2/M transition is the separation of the duplicated centrosomes, which is a prerequisite for the assembly of a bipolar spindle. Errors in this process can lead to the formation of monopolar or multipolar spindles, resulting in chromosome missegregation and aneuploidy, a hallmark of many cancers.

Nek2 is a key orchestrator of centrosome disjunction. Its expression and activity are tightly regulated throughout the cell cycle, peaking during the S and G2 phases.[1][2] The primary function of Nek2 in mitosis is to phosphorylate and thereby promote the disassembly of the proteinaceous linker that holds the two parental centrioles together. This allows the duplicated centrosomes to move apart and establish the two poles of the mitotic spindle. Given its critical role in cell division and its frequent dysregulation in cancer, Nek2 has emerged as a promising target for anti-cancer therapies.[3][4]

The Mechanism of Nek2-Mediated Centrosome Separation

In interphase, the two duplicated centrosomes are held in close proximity by a linker structure composed of several proteins, most notably C-Nap1 (also known as CEP250) and rootletin.[5] Nek2 directly phosphorylates these linker proteins at the onset of mitosis, leading to their displacement from the centrosome and the subsequent dissolution of the linker.

Key Substrates of Nek2 in Centrosome Cohesion

-

C-Nap1 (Centrosomal Nek2-associated protein 1): C-Nap1 is a large coiled-coil protein that localizes to the proximal ends of both mother and daughter centrioles. It is a primary substrate of Nek2, and its phosphorylation by Nek2 is a critical step in initiating centrosome separation. Overexpression of a C-terminal fragment of C-Nap1 can act as a dominant-negative, leading to centrosome splitting.

-

Rootletin: Rootletin forms filamentous structures that connect the two centrioles. Nek2 phosphorylates multiple sites on rootletin, contributing to the disassembly of the inter-centriolar linker.

-

β-catenin: In addition to its roles in cell adhesion and Wnt signaling, β-catenin is also a centrosomal protein and a substrate of Nek2. Nek2-mediated phosphorylation of β-catenin at mitotic centrosomes is thought to stabilize its localization at the spindle poles after the linker proteins have been removed.

Regulation of Nek2 Activity: A Balancing Act of Phosphorylation and Dephosphorylation

The kinase activity of Nek2 is intricately regulated to ensure that centrosome separation occurs only at the appropriate time. This regulation is achieved through a complex interplay of activating and inhibitory signals.

-

Activation by Autophosphorylation and Plk1: Nek2 activation involves autophosphorylation. Polo-like kinase 1 (Plk1), another key mitotic kinase, acts upstream of Nek2. Plk1 phosphorylates Mst2, a component of the Hippo signaling pathway, which in turn prevents the binding of the phosphatase PP1γ to the Mst2-Nek2 complex. This allows Nek2 to become fully active and phosphorylate its substrates.

-

Inhibition by Protein Phosphatase 1 (PP1): Protein Phosphatase 1 (PP1), specifically the PP1α isoform, directly interacts with and dephosphorylates Nek2, thereby inhibiting its kinase activity. This antagonistic relationship ensures that Nek2 activity is kept in check during interphase, preventing premature centrosome separation.

Nek2's Role Beyond Centrosome Separation: The Spindle Assembly Checkpoint

The function of Nek2 extends beyond simply triggering centrosome separation. It also plays a crucial role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the onset of anaphase. Nek2 has been shown to interact with and phosphorylate key SAC proteins, including Mad2 and Cdc20. This suggests that Nek2 contributes to the intricate signaling network that governs the fidelity of chromosome segregation.

Quantitative Data on Nek2 Function

The following tables summarize key quantitative findings from various studies on Nek2, providing a comparative overview of its activity, expression, and the consequences of its dysregulation.

| Parameter | Cell Cycle Phase | Relative Activity/Expression | Reference(s) |

| Nek2 Protein Expression | G1 | Low | |

| S | Increasing | ||

| G2/M | Peak | ||

| Anaphase | Degraded | ||

| Nek2 Kinase Activity | Interphase | Low | |

| G2/M Transition | High |

Table 1: Cell Cycle-Dependent Regulation of Nek2 Expression and Activity.

| Experimental Condition | Phenotype | Quantitative Measurement | Reference(s) |

| Overexpression of active Nek2A | Premature centrosome separation | Increase in intercentriolar distance (>2 µm) in a significant percentage of interphase cells. | |

| Expression of kinase-dead Nek2A | Monopolar spindles | 4.5-fold increase in abnormal spindles (15.7% of mitotic cells). | |

| Chromosome segregation defects | Frequently observed lagging chromosomes and chromatin bridges. | ||

| Nek2 siRNA knockdown | Defective centrosome separation | Inhibition of centrosome separation in G2/M. | |

| G2/M arrest | Accumulation of cells in the G2/M phase. | ||

| Inhibition of C-Nap1 phosphorylation by Nek2 inhibitor | Reduced C-Nap1 phosphorylation | Phosphorylation levels reduced to ~20% of control. | |

| Overexpression of Nek2 in breast cancer cells | Centrosome amplification | Increased percentage of cells with >2 centrosomes. | |

| Binucleation | Increased percentage of binucleated cells. |

Table 2: Phenotypic Consequences of Nek2 Dysregulation.

| Substrate | Effect of Nek2 Phosphorylation | Method of Analysis | Reference(s) |

| C-Nap1 | Displacement from centrosomes | Immunofluorescence, Western Blot | |

| Rootletin | Displacement from centrosomes | Immunofluorescence, Western Blot | |

| β-catenin | Stabilization at mitotic centrosomes | Immunofluorescence, Mass Spectrometry | |

| Kif24 | Activation, leading to cilium disassembly | In vitro kinase assay |

Table 3: Key Substrates of Nek2 and the Functional Consequences of their Phosphorylation.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes involving Nek2, the following diagrams have been generated using the DOT language.

Caption: Nek2 Activation Pathway at the G2/M Transition.

References

- 1. Frontiers | Mitotic Regulation by NEK Kinase Networks [frontiersin.org]

- 2. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nek2 kinase in chromosome instability and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C-Nap1, a novel centrosomal coiled-coil protein and candidate substrate of the cell cycle-regulated protein kinase Nek2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Nek2-IN-6 on Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Nek2-IN-6, a potent inhibitor of the NIMA-related kinase 2 (Nek2), on the formation and function of the mitotic spindle. This document details the molecular pathways influenced by Nek2, the consequences of its inhibition by this compound, and relevant experimental protocols for studying these effects.

Introduction: Nek2 and its Role in Mitosis

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitotic events.[1] Its primary functions are centered around the centrosome, the primary microtubule-organizing center in animal cells, which is essential for the proper formation of the bipolar mitotic spindle.

Nek2's activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition.[2] At this stage, Nek2 is responsible for the removal of the protein linker that holds the duplicated centrosomes together. This process, known as centrosome disjunction, is a prerequisite for the separation of centrosomes to opposite poles of the cell, which will then form the two poles of the mitotic spindle.[1]

The mechanism of Nek2-mediated centrosome separation involves the phosphorylation of several key centrosomal proteins, including C-Nap1 and rootletin.[1] Phosphorylation of these substrates leads to the disassembly of the linker structure, allowing the motor protein Eg5 to push the centrosomes apart.

Furthermore, Nek2 has been implicated in the regulation of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[1] Nek2 can interact with and phosphorylate key SAC proteins such as Mad2 and Cdc20. Dysregulation of Nek2 activity has been linked to chromosomal instability (CIN), a hallmark of many cancers.

This compound: A Potent Inhibitor of Nek2

This compound is a small molecule inhibitor belonging to the imidazo[1,2-a]pyridine class of compounds. It has been identified as a potent and selective inhibitor of Nek2 kinase activity.

Quantitative Data: Anti-proliferative Activity of this compound

The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified, with the half-maximal inhibitory concentration (IC50) values determined as follows:

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.038 |

| Hep-3B | Hepatocellular Carcinoma | 1.25 |

| BEL-7402 | Hepatocellular Carcinoma | 10.44 |

| HCT-116 | Colorectal Cancer | 0.48 |

Data sourced from Wang H, et al. Bioorg Med Chem. 2020 Dec 1;28(23):115775.

Effect of this compound on Mitotic Spindle Formation

Based on the known functions of Nek2, inhibition by this compound is expected to have profound effects on the formation and morphology of the mitotic spindle.

Inhibition of Centrosome Separation

By inhibiting Nek2 kinase activity, this compound is predicted to prevent the phosphorylation of C-Nap1 and rootletin, thereby blocking the disassembly of the inter-centrosomal linker. This will result in a failure of centrosome separation.

Formation of Monopolar Spindles

Cells treated with this compound are expected to enter mitosis with unseparated centrosomes. This leads to the formation of monopolar spindles, where microtubules emanate from a single pole. Chromosomes can attach to these microtubules, but the lack of bipolar attachment prevents their proper alignment at the metaphase plate and subsequent segregation.

Induction of Mitotic Arrest and Cell Death

The formation of monopolar spindles and the inability to satisfy the spindle assembly checkpoint will lead to a prolonged mitotic arrest. Ultimately, this can trigger apoptotic cell death, which is the basis for the anti-proliferative activity of this compound in cancer cells.

Signaling Pathways and Experimental Workflows

Nek2 Signaling Pathway in Mitotic Entry

Caption: Nek2 signaling pathway leading to centrosome separation and its inhibition by this compound.

Experimental Workflow for Assessing this compound Effects

Caption: A typical experimental workflow to study the effects of this compound on mitotic spindle formation.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound. For specific details, it is recommended to consult the primary literature, including the work by Wang et al. (2020).

Cell Culture and Drug Treatment

-

Cell Lines: MGC-803, Hep-3B, BEL-7402, or HCT-116 cells can be used.

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Treat cells for the desired duration (e.g., 24, 48, or 72 hours). A DMSO-treated control group should be included in all experiments.

Immunofluorescence Staining for Mitotic Spindle Analysis

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound as described above.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes) diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

DNA Staining: Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash the coverslips and mount them on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

In Vitro Nek2 Kinase Assay

A commercially available ADP-Glo™ Kinase Assay (Promega) can be used to determine the in vitro inhibitory activity of this compound against purified Nek2 enzyme.

-

Reaction Setup: Prepare a reaction mixture containing Nek2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Kinase Reaction: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of Nek2 kinase, demonstrating significant anti-proliferative effects in various cancer cell lines. Its mechanism of action is rooted in the critical role of Nek2 in mitotic spindle formation. By inhibiting Nek2, this compound is expected to disrupt centrosome separation, leading to the formation of monopolar spindles, mitotic arrest, and ultimately, cell death. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting Nek2 with inhibitors like this compound. Further detailed studies, particularly high-resolution imaging of mitotic cells treated with this compound, will be invaluable in fully elucidating its cellular effects.

References

In-Depth Technical Guide to Nek2-IN-6: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Nek2-IN-6, a potent and selective inhibitor of the NIMA-related kinase 2 (Nek2). This document is intended to serve as a valuable resource for researchers and professionals engaged in cancer research, drug discovery, and development.

Introduction to this compound

This compound, also known as Compound 28e, is a small molecule inhibitor belonging to the imidazo[1,2-a]pyridine class of compounds. It has emerged as a significant tool for studying the biological functions of Nek2, a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation and spindle formation. Dysregulation of Nek2 is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound demonstrates high potency in inhibiting Nek2 kinase activity and exhibits cytotoxic effects against various cancer cell lines.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Systematic Name | tert-butyl 4-((3-(2-(3-carbamoyl-2-(1-(2-(trifluoromethyl)phenyl)ethoxy)phenylthio)imidazo[1,2-a]pyridin-6-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate | [1] |

| Molecular Formula | C₃₃H₃₃F₃N₆O₄S | [1] |

| Molecular Weight | 666.71 g/mol | [1] |

| CAS Number | 2410376-96-2 | [1] |

| Appearance | Solid powder | N/A |

| Purity | Typically ≥98% (commercially available) | N/A |

Stability and Storage

Proper handling and storage of this compound are critical to maintain its integrity and ensure the reliability of experimental results.

| Condition | Recommendation |

| Solid Form | Store at -20°C for long-term storage. |

| In Solution | Prepare fresh solutions for immediate use. If short-term storage is necessary, store at -80°C. Avoid repeated freeze-thaw cycles. |

Solubility:

| Solvent | Solubility |

| DMSO | Soluble |

| Ethanol | Sparingly soluble |

| Water | Insoluble |

It is recommended to prepare stock solutions in DMSO. For aqueous-based cellular assays, further dilution of the DMSO stock solution in the appropriate cell culture medium is necessary. Ensure the final DMSO concentration is compatible with the experimental system and does not exceed levels that could induce toxicity (typically <0.5%).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving Nek2 and a general workflow for evaluating Nek2 inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of this compound. The following are representative methodologies.

Synthesis of this compound (Compound 28e)

The synthesis of this compound is a multi-step process. Due to the complexity and proprietary nature of the detailed synthesis from the primary literature, a general outline based on related imidazo[1,2-a]pyridine synthesis is provided. For the exact, step-by-step protocol, it is imperative to consult the primary publication by Wang H, et al. (2020) in Bioorganic & Medicinal Chemistry.

General Synthetic Scheme Outline:

In Vitro Nek2 Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC₅₀ of this compound.

Materials:

-

Recombinant human Nek2 enzyme

-

Nek2 substrate (e.g., a generic kinase substrate like β-casein or a specific peptide substrate)

-

ATP

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of diluted Nek2 enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the generated ADP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MGC-803, HCT-116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical probe for investigating the roles of Nek2 in cellular processes and its potential as a therapeutic target in oncology. This guide provides essential information on its chemical properties, stability, and relevant experimental protocols to facilitate its effective use in research. For detailed synthetic procedures and further in-depth data, researchers are strongly encouraged to consult the primary literature.

References

Methodological & Application

Nek2-IN-6 solubility and preparation for cell treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Nek2-IN-6, a potent and selective inhibitor of the NIMA-related kinase 2 (Nek2). This document is intended to guide researchers in the effective use of this compound for in vitro cell-based assays.

Introduction

Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation during the G2/M transition.[1][2] Overexpression of Nek2 is frequently observed in various human cancers and is associated with tumorigenesis, drug resistance, and poor prognosis.[1][2][3] As a key regulator of mitotic processes, Nek2 represents a promising therapeutic target for cancer treatment. This compound is a small molecule inhibitor designed to specifically target the kinase activity of Nek2, thereby inducing cell cycle arrest and inhibiting cancer cell proliferation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₃H₃₃F₃N₆O₄S |

| Molecular Weight | 666.71 g/mol |

| CAS Number | 2410376-96-2 |

Solubility and Preparation of Stock Solutions

Solubility Data

Table 1: Preparation of this compound Stock Solutions

| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |

| 1 mM | 1500.5 µL | 7502.5 µL |

| 5 mM | 300.1 µL | 1500.5 µL |

| 10 mM | 150.1 µL | 750.3 µL |

Protocol for Preparation of a 10 mM Stock Solution

-

Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

-

To prepare a 10 mM stock solution, add 150.1 µL of sterile, anhydrous DMSO to 1 mg of this compound powder.

-

Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a general method for assessing the effect of this compound on the proliferation of cancer cell lines. The optimal cell seeding density and this compound concentration should be determined empirically for each cell line.

Table 2: Recommended this compound Concentration Range for Cell Proliferation Assays

| Cell Line | IC₅₀ | Recommended Concentration Range | Incubation Time |

| MGC-803 | 0.038 µM | 0-30 µM | 72 h |

| Hep-3B | 1.25 µM | 0-30 µM | 72 h |

| BEL-7402 | 10.44 µM | 0-30 µM | 72 h |

| HCT-116 | 0.48 µM | 0-30 µM | 72 h |

Protocol

-

Cell Seeding:

-

One day prior to treatment, seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density will vary depending on the cell line's growth rate.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Preparation of Working Solutions:

-

Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5%.

-

-

Cell Treatment:

-

Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions or vehicle control (medium with the same concentration of DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflow

Nek2 Signaling Pathway in Cancer

Nek2 is a central node in the regulation of mitotic events. Its inhibition by this compound can impact several downstream pathways implicated in cancer progression.

References

- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

Application Note: Detecting Nek2 Inhibition with Nek2-IN-6 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation and spindle formation during mitosis.[1] Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2] Nek2-IN-6 is a potent inhibitor of Nek2. This document provides a detailed protocol for assessing the inhibitory effect of this compound on Nek2 protein expression and activity in cultured cells using Western blotting.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol details the treatment of cancer cells with this compound, followed by protein extraction, separation by size via SDS-PAGE, transfer to a membrane, and immunodetection of Nek2 and relevant downstream markers. A reduction in the intensity of the Nek2 protein band, or a change in the phosphorylation status of its substrates, can indicate the inhibitory activity of this compound.

Data Presentation

The inhibitory effect of this compound on cancer cell proliferation has been demonstrated across various cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.038 |

| HCT-116 | Colon Cancer | 0.48 |

| Hep-3B | Hepatocellular Carcinoma | 1.25 |

| BEL-7402 | Hepatocellular Carcinoma | 10.44 |

Signaling Pathway

Nek2 is a key regulator of mitotic events. Its activity is tightly controlled and it, in turn, phosphorylates several downstream targets to ensure proper cell division. The following diagram illustrates a simplified Nek2 signaling pathway.

Caption: Simplified Nek2 signaling pathway and point of inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess Nek2 inhibition.

Materials and Reagents

-

Cell Line: A cancer cell line known to express Nek2 (e.g., HeLa, K-562, or a relevant line from the table above).

-

This compound: (MedChemExpress, Cat. No. HY-150046)

-

Cell Lysis Buffer: RIPA buffer or similar (e.g., NP-40 lysis buffer).

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-